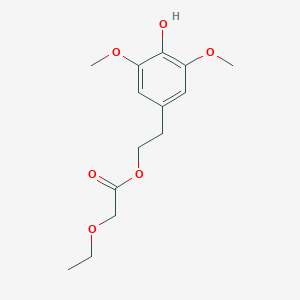

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate

Beschreibung

Eigenschaften

CAS-Nummer |

422268-53-9 |

|---|---|

Molekularformel |

C14H20O6 |

Molekulargewicht |

284.30 g/mol |

IUPAC-Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl 2-ethoxyacetate |

InChI |

InChI=1S/C14H20O6/c1-4-19-9-13(15)20-6-5-10-7-11(17-2)14(16)12(8-10)18-3/h7-8,16H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

LKABPVJNMKQYSA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCC(=O)OCCC1=CC(=C(C(=C1)OC)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Perkin Reaction-Based Pathway

The Perkin reaction, widely used for cinnamic acid derivatives, serves as a foundational step in synthesizing the phenolic backbone. As demonstrated in CN1876613A, 3,5-dimethoxybenzaldehyde and p-hydroxyphenylacetic acid undergo condensation in the presence of acetic anhydride and triethylamine to form (Z)-2-(4-acetoxyphenyl)-3-(3,5-dimethoxyphenyl)acrylic acid (Fig. 1).

Reaction Conditions :

Decarboxylation of the acrylic acid intermediate at 150–250°C with copper powder and quinoline yields the ethylene-bridged phenolic compound. Subsequent esterification with ethoxyacetyl chloride introduces the ethoxyacetate group.

Direct Esterification of Phenolic Precursors

An alternative route involves esterifying 2-(4-hydroxy-3,5-dimethoxyphenyl)ethanol with ethoxyacetic acid. General Method C from outlines a coupling approach using HATU (1 eq) and DIPEA (5 eq) in DMF, achieving yields >75% after purification via gradient chromatography (0–20% MeOH/DCM).

Optimization Notes :

Protecting Group Strategies

Acetyl protection of the phenolic hydroxyl group during early synthesis stages prevents unwanted oxidation. Deprotection is achieved via alkaline hydrolysis (5% NaOH, 25°C, 3 hours) followed by HCl acidification to pH 5–6.

Catalytic Decarboxylation and Reaction Mechanics

Decarboxylation of (Z)-2-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)acrylic acid proceeds via a radical mechanism catalyzed by copper powder in quinoline. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–250°C | Maximizes rate |

| Catalyst Loading | 100 wt% Cu | Prevents stalls |

| Reaction Time | 1–5 hours | Balances decomposition |

Yields up to 45.6% are reported for analogous compounds under these conditions.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents critically influence purity:

| Solvent System | Crystal Quality | Yield (%) |

|---|---|---|

| Ethyl acetate–Sherwood oil (1:10) | Needle-like | 44.1 |

| Ethanol–Water (1:8) | Amorphous | 38.2 |

Sherwood oil mixtures favor high-purity crystals due to gradual solubility gradients.

Spectroscopic Data

- MS (m/z) : Expected molecular ion at 300 (M⁺), with fragments at 282 (M–H₂O) and 255 (M–COO).

- IR (KBr) : Peaks at 1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (phenolic O–H).

Industrial and Environmental Considerations

The Perkin route offers cost advantages with veratraldehyde (∼$50/kg) and p-hydroxyphenylacetic acid (∼$30/kg) as affordable precursors. However, high-temperature decarboxylation raises energy costs, necessitating catalytic innovations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-oxo-3,5-dimethoxyphenyl)ethyl ethoxyacetate.

Reduction: Regeneration of the original hydroxy compound.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl Sinapate (Ethyl 4-Hydroxy-3,5-dimethoxyphenylacetate)

Structure: Ethyl ester of 4-hydroxy-3,5-dimethoxyphenylacetic acid. Key Differences: Lacks the ethoxyacetate group; instead, it has a simpler ethyl ester linkage. Applications: Isolated from Polygala tenuifolia (), ethyl sinapate is notable for its antioxidant activity. Its structural simplicity may enhance bioavailability compared to more complex esters like ethoxyacetates .

Table 1: Ethyl Sinapate vs. Target Compound

Ethyl 2-(4-Hydroxy-3,5-dinitrophenyl)acetate

Structure : Features nitro groups at the 3,5 positions instead of methoxy groups.

Key Differences : The nitro substituents increase electron-withdrawing effects, enhancing acidity (pKa ~4–5) compared to the methoxy-substituted analog (pKa ~8–10).

Applications : Primarily used in synthetic chemistry; nitro groups may confer explosive or cytotoxic properties .

Table 2: Nitro vs. Methoxy Substituent Effects

| Compound | Substituents | Acidity (pKa) | Reactivity |

|---|---|---|---|

| Ethyl 2-(4-Hydroxy-3,5-dinitrophenyl)acetate | 3,5-NO₂ | ~4–5 | High (electrophilic aromatic substitution) |

| Target Compound | 3,5-OCH₃ | ~8–10 | Moderate (methoxy as EWG/EDG) |

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one

Structure: Ketone derivative with a propanone chain instead of an ethoxyacetate ester. Key Differences: The ketone group introduces polarity, altering solubility (e.g., in polar solvents like methanol). Applications: Found in synthetic libraries (); ketones are intermediates in drug synthesis .

Photorelease Derivatives ()

Examples :

- 5-[2-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxoethyl] L-glutamate

- 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxoethyl γ-aminobutyrate

Key Differences: These compounds use the 4-hydroxy-3,5-dimethoxyphenyl group as a photolabile protecting group for amino acids. The target compound’s ethoxyacetate chain could similarly enable controlled release under UV light .

Ethyl 3,5-Dimethoxyphenylacetate Derivatives

Examples :

- Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 14062-18-1)

- Ethyl 2-(4-ethoxyphenyl)acetate (CAS 14062-26-1)

Key Differences: Vary in substituent positions (3,5- vs. 4-methoxy/ethoxy) and electronic effects.

Table 3: Substituent Position and Properties

| Compound (CAS) | Substituents | LogP (Predicted) | Applications |

|---|---|---|---|

| Ethyl 2-(3,5-dimethoxyphenyl)acetate | 3,5-OCH₃ | 2.1 | Flavor/fragrance industry |

| Ethyl 2-(4-ethoxyphenyl)acetate | 4-OCH₂CH₃ | 2.8 | Pharmaceutical intermediates |

Biologische Aktivität

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxy group and two methoxy groups on the aromatic ring, which may contribute to its biological activity. The ethoxyacetate moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups is known to enhance radical scavenging abilities. For instance, studies have shown that related compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antitumor Activity

Preliminary studies suggest that 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate may possess antitumor properties. Related compounds have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 15 | Apoptosis induction |

| Compound B | HL60 | 10 | Cell cycle arrest |

| 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate | TBD | TBD | TBD |

Anti-inflammatory Effects

Compounds with similar structural features have shown promise in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate could be explored for therapeutic applications in inflammatory diseases .

Case Studies

- Study on Antioxidant Properties : A study conducted by researchers found that derivatives of 4-hydroxy-3,5-dimethoxyphenyl exhibited strong antioxidant activity in vitro. The study highlighted the importance of hydroxyl substitutions in enhancing radical scavenging capabilities .

- Antitumor Activity Assessment : In a comparative analysis, several compounds were tested against various cancer cell lines. Results indicated that compounds related to 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl ethoxyacetate showed significant cytotoxic effects, particularly against breast cancer cells (MCF7) and leukemia cells (HL60) .

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative damage and subsequent cellular apoptosis.

- Cell Signaling Pathway Interference : Similar compounds have been shown to interfere with key signaling pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.